N2-Decanoyl-L-glutamine
Overview
Description
N2-Decanoyl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various metabolic processes. This compound is characterized by the presence of a decanoyl group attached to the nitrogen atom of the glutamine molecule.
Mechanism of Action
Target of Action
N2-Decanoyl-L-glutamine is a derivative of L-glutamine . L-glutamine is an amino acid that plays a fundamental role in cell biosynthesis and bioenergetics . It is involved in many metabolic processes, including redox homeostasis, synthesis of metabolites that drive the TCA cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .
Mode of Action
This improvement in redox potential reduces the amount of oxidative damage which cells are more susceptible to .
Biochemical Pathways
Glutamine metabolism plays a crucial role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine participates in the production of the antioxidant glutathione (GSH), inhibiting ROS and supporting various biosynthetic pathways crucial for cellular integrity and function . Abnormalities in glutamate/glutamine metabolism have been linked to disorders such as hyperinsulinism .
Pharmacokinetics
Studies on l-glutamine, the parent compound, show that it has rapid absorption and elimination, and there is no significant change in the baseline (pre-dose) l-glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreased with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-glutamine .
Result of Action
This compound is used in the preparation of peptides containing arparagine and glutamine residues . It has potential use in cosmetics as a constituent of deodorants and is also a potential hair growth promoter .
Biochemical Analysis
Biochemical Properties
N2-Decanoyl-L-glutamine is involved in the metabolism of glutamine, an amino acid that plays a central role in cell biosynthesis and bioenergetics . It interacts with enzymes such as glutamine synthetase, which is key in the assimilation of ammonia derived from various sources . The interactions between this compound and these enzymes are crucial for the regulation of glutamine metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a pivotal role in cancer progression, immune cell function, and the modulation of the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair, and activates intracellular signaling pathways .
Metabolic Pathways
This compound is involved in the metabolic pathways of glutamine. Glutamine metabolism plays a pivotal role in cell biosynthesis and bioenergetics
Preparation Methods
Synthetic Routes and Reaction Conditions: N2-Decanoyl-L-glutamine can be synthesized through the reaction of L-glutamine with decanoic acid. The process involves the formation of an amide bond between the amino group of L-glutamine and the carboxyl group of decanoic acid. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: N2-Decanoyl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N2-Decanoyl-L-glutamine has a wide range of scientific research applications, including:
Chemistry: It is used in the preparation of peptides containing asparagine and glutamine residues.
Biology: The compound is studied for its potential role in promoting hair growth and as a constituent of deodorants.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in proteomics research.
Industry: this compound is utilized in the cosmetics industry for its potential benefits in personal care products.
Comparison with Similar Compounds
N2-Decanoyl-L-glutamine belongs to the class of glutamine derivatives. Similar compounds include:
N2-Acetyl-L-glutamine: Another derivative of L-glutamine with an acetyl group instead of a decanoyl group.
N2-Butyryl-L-glutamine: A derivative with a butyryl group.
N2-Octanoyl-L-glutamine: A derivative with an octanoyl group.
Properties
IUPAC Name |
(2S)-5-amino-2-(decanoylamino)-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-2-3-4-5-6-7-8-9-14(19)17-12(15(20)21)10-11-13(16)18/h12H,2-11H2,1H3,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUBOXLGCNTCGH-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00709026 | |
Record name | N~2~-Decanoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26060-95-7 | |
Record name | N~2~-Decanoyl-L-glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00709026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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